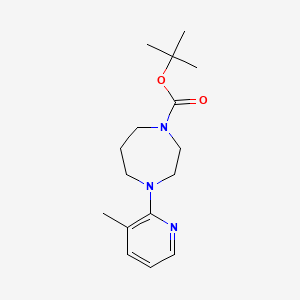

![molecular formula C6H6N4 B3170853 Imidazo[1,2-a]pyrimidin-3-amine CAS No. 946385-85-9](/img/structure/B3170853.png)

Imidazo[1,2-a]pyrimidin-3-amine

Descripción general

Descripción

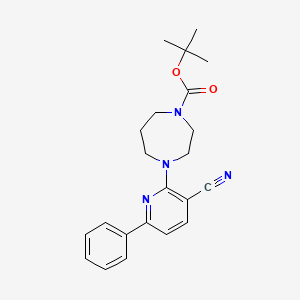

Imidazo[1,2-a]pyrimidin-3-amine is a fused heterocyclic motif that combines imidazole and the pyrimidine moiety as its core structure . This fusion creates unique characteristics within the molecule that significantly influence its interactions with various biological targets, including enzymes, receptors, and nucleic acids .

Synthesis Analysis

This compound can be synthesized using an easy and conventional synthetic route . The synthesized compounds were spectroscopically characterized using 1H, 13C NMR, LC-MS (ESI), and FT-IR techniques . The synthesis of imidazo[1,2-a]pyrimidines has been well studied in the past decade because of its importance as a bioactive scaffold .

Molecular Structure Analysis

The optimized geometry of this compound was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set . The theoretical FT-IR and NMR (1H and 13C) analysis are agreed to validate the structural assignment made for the compound .

Chemical Reactions Analysis

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized using various spectroscopic tools such as FT-IR, 1H NMR, 13C NMR, and MS .

Aplicaciones Científicas De Investigación

Synthesis Techniques

Copper-Catalyzed Synthesis : Rao et al. (2017) describe a Cu-catalyzed efficient synthesis of 3-formyl imidazo[1,2-a]pyrimidine. This process utilizes ethyl tertiary amines as carbon sources under aerobic oxidative conditions, representing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds (Rao, Mai, & Song, 2017).

Organocatalytic Domino Reaction : Kalita et al. (2016) developed an L-proline catalyzed domino reaction for the regioselective synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines in water. This process is highlighted for its high yields, simple purification, and environmentally benign conditions (Kalita, Deka, & Mecadon, 2016).

Medical and Pharmacological Research

Anticancer Activities : A study by Rehan et al. (2021) synthesized 3-secondary amine derivatives of imidazo[1,2-a]pyrimidine, demonstrating antioxidant activity and cytotoxic activity against breast cancer cells (Rehan, Al Lami, & Alanee, 2021). Additionally, Sirakanyan et al. (2019) reported on the antitumor activity of amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines and imidazo[1,2-c]pyrimidines, identifying compounds with pronounced antitumor effects (Sirakanyan et al., 2019).

Antiulcer Agents : Research by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, exhibiting cytoprotective properties in various models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrimidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLMMQRMUDVBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

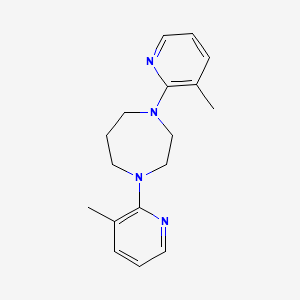

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B3170775.png)

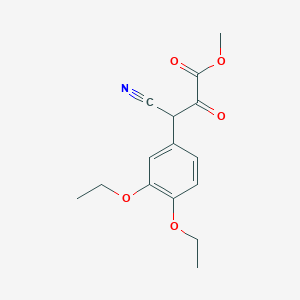

![tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate](/img/structure/B3170787.png)

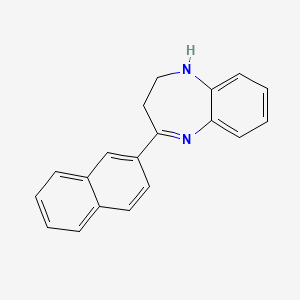

![tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3170800.png)

![Tert-butyl 15-oxo-3,7,16-triazadispiro[5.1.6.2]hexadecane-3-carboxylate](/img/structure/B3170803.png)

![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170820.png)

![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170832.png)

![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)